N-(4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide
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Overview
Description
N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide is a chemical compound that belongs to the class of pyridazinone derivatives. Pyridazinone derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties . The compound features a pyridazinone ring, which is a six-membered heterocyclic ring containing two adjacent nitrogen atoms and an oxygen atom at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide typically involves the reaction of 4-aminophenylacetic acid with 3,6-dichloropyridazine under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-aminophenylacetic acid attacks the chlorinated positions on the pyridazine ring, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used solvents include ethanol or dimethyl sulfoxide, and the reaction is typically carried out at elevated temperatures to accelerate the process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazinone ring.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atoms of the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted pyridazinone derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its anti-inflammatory and antihypertensive properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as phosphodiesterase, which plays a role in various physiological processes. By inhibiting these enzymes, the compound can exert anti-inflammatory, antihypertensive, and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Zardaverine: A phosphodiesterase inhibitor with anti-inflammatory properties.
Emorfazone: An anti-inflammatory agent.
Pyridaben: An agrochemical used as a miticide.
Uniqueness
N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide is unique due to its specific substitution pattern on the pyridazinone ring, which imparts distinct pharmacological properties. Unlike other similar compounds, it has shown a broader range of biological activities, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H11N3O2 |
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Molecular Weight |
229.23 g/mol |
IUPAC Name |
N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide |
InChI |
InChI=1S/C12H11N3O2/c1-8(16)13-10-4-2-9(3-5-10)11-6-7-12(17)15-14-11/h2-7H,1H3,(H,13,16)(H,15,17) |
InChI Key |
HSGPHRVPRSMJPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NNC(=O)C=C2 |
Origin of Product |
United States |
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